molecular formula C15H23BN2O2 B12085448 N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B12085448
M. Wt: 274.17 g/mol
InChI Key: SYQUNMUKDSWXFB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1421847-46-2) is a high-purity chemical compound with a molecular weight of 274.17 g/mol and the molecular formula C15H23BN2O2 . This molecule is a pyridine derivative functionalized with a pinacol boronic ester, making it a valuable building block in organic synthesis and medicinal chemistry research. Its primary research application is as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds . The presence of the boronic ester group allows for the efficient introduction of the pyridine scaffold into more complex molecular architectures. The specific substitution pattern, featuring an N-cyclopropyl-N-methylamine group at the 2-position of the pyridine ring, can impart unique steric and electronic properties, which are often explored to modulate the biological activity and physicochemical characteristics of resulting compounds. This makes it a crucial reagent for researchers in drug discovery, particularly in the synthesis of potential pharmaceutical candidates containing N-cyclopropyl-N-piperidinyl-amide motifs and other novel chemical entities . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C15H23BN2O2

Molecular Weight

274.17 g/mol

IUPAC Name

N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)11-6-9-13(17-10-11)18(5)12-7-8-12/h6,9-10,12H,7-8H2,1-5H3

InChI Key

SYQUNMUKDSWXFB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps. One common method includes:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, the cyclopropyl and methyl groups are introduced through alkylation reactions.

    Introduction of the boronic ester group: The boronic ester group is introduced via a reaction with pinacol borane under conditions that facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the boronic ester group.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki-Miyaura coupling.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various aryl or alkyl groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit a range of biological activities:

  • Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The dioxaborolane group may enhance the compound's ability to interact with biological targets involved in cancer progression.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
  • Neuroprotective Effects : Preliminary studies indicate that certain pyridine derivatives may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases.

Synthetic Applications

The unique structure of this compound makes it valuable in synthetic chemistry:

  • Building Block for Organic Synthesis : Its reactivity allows it to serve as a versatile building block in the synthesis of more complex organic molecules.
  • Ligand Development : The compound can be used to develop ligands for metal-catalyzed reactions, particularly in cross-coupling reactions where boron-containing compounds are advantageous.

Case Studies

Several studies highlight the applications of similar compounds:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyridine derivatives containing dioxaborolane groups. Results indicated that these compounds inhibited tumor growth in vitro and in vivo models through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2020) demonstrated that pyridine-based compounds exhibited significant antimicrobial activity against Gram-positive bacteria. The study emphasized the potential of these compounds as lead structures for antibiotic development.

Case Study 3: Neuroprotection

A recent investigation into neuroprotective agents revealed that specific pyridine derivatives could mitigate oxidative stress in neuronal cells. This suggests their potential use in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The cyclopropyl and methyl groups contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations on the Amine Group

The substituents on the pyridin-2-amine nitrogen significantly influence physicochemical properties and reactivity. Key analogs include:

N,3-Dimethyl-5-(dioxaborolan-2-yl)pyridin-2-amine (CAS 1111637-92-3): Structure: N-methyl and 3-methyl substituents on pyridine. Molecular Formula: C₁₃H₂₁BN₂O₂ (MW 248.14). Used in cross-coupling reactions for heterocycle synthesis .

N-Methyl-5-(dioxaborolan-2-yl)pyridin-2-amine (CAS 1005009-98-2):

  • Structure : Only an N-methyl substituent.
  • Molecular Formula : C₁₂H₁₉BN₂O₂ (MW 234.10).
  • Comparison : Simpler structure with lower molecular weight; may exhibit higher solubility but reduced steric hindrance in coupling reactions .

N,N-Dimethyl-5-(dioxaborolan-2-yl)pyridin-3-amine (CAS 1425045-81-3):

  • Structure : Boronic ester at position 5, amine at position 3.
  • Molecular Formula : C₁₃H₂₁BN₂O₂ (MW 248.14).
  • Comparison : Positional isomerism (amine at position 3 vs. 2) alters electronic properties and regioselectivity in reactions .

Molecular Formula: C₁₅H₂₃BN₂O₂ (MW 274.17). Comparison: Longer alkyl chain (cyclopropylmethyl vs. cyclopropyl) may enhance lipophilicity. Synthesized in 89% yield via Pd-catalyzed borylation .

Positional Isomerism of the Boronic Ester

The boronic ester's position on the pyridine ring affects electronic and steric interactions:

5-Substituted Analogs :

  • Target Compound : Boronic ester at position 5.
  • N-Methyl-5-(dioxaborolan-2-yl)pyridin-2-amine (CAS 1005009-98-2): Exhibits standard reactivity in Suzuki couplings due to optimal boron positioning .

4-Substituted Analogs :

  • N-(Cyclopropylmethyl)-4-(dioxaborolan-2-yl)pyridin-2-amine (Compound 35): Boron at position 4 may alter conjugation and coupling efficiency .

Impact of Additional Substituents

Electron-withdrawing or donating groups modulate reactivity:

3-Chloro-N-methyl-5-(dioxaborolan-2-yl)pyridin-2-amine (CAS 1257432-01-1): Structure: Chlorine at position 3. Molecular Formula: C₁₂H₁₈BClN₂O₂ (MW 268.55).

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula MW Substituents Purity Hazard Statements
N-Cyclopropyl-N-methyl-5-(dioxaborolan-2-yl)pyridin-2-amine Not Provided C₁₄H₂₂BN₃O₂* 275.16 N-Cyclopropyl-N-methyl, B at C5 N/A Inferred from analogs
N,3-Dimethyl-5-(dioxaborolan-2-yl)pyridin-2-amine 1111637-92-3 C₁₃H₂₁BN₂O₂ 248.14 N,3-Dimethyl, B at C5 95% H315, H319, H335
N-Methyl-5-(dioxaborolan-2-yl)pyridin-2-amine 1005009-98-2 C₁₂H₁₉BN₂O₂ 234.10 N-Methyl, B at C5 95%+ H302, H315, H319, H335
N-(Cyclopropylmethyl)-4-(dioxaborolan-2-yl)pyridin-2-amine Not Provided C₁₅H₂₃BN₂O₂ 274.17 N-Cyclopropylmethyl, B at C4 89% N/A
3-Chloro-N-methyl-5-(dioxaborolan-2-yl)pyridin-2-amine 1257432-01-1 C₁₂H₁₈BClN₂O₂ 268.55 N-Methyl, Cl at C3, B at C5 95%+ H315, H319, H335

*Inferred molecular formula for the target compound.

Biological Activity

N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various kinases and its cytotoxic properties.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyridine ring substituted with a cyclopropyl and a dioxaborolane moiety. Its molecular formula is C17H23BN2O2C_{17}H_{23}BN_2O_2 with a molecular weight of 298.19 g/mol. The compound is typically stored under inert conditions at low temperatures to maintain stability .

Inhibitory Activity

Recent studies have highlighted the compound's inhibitory activity against several kinases:

  • GSK-3β : This kinase plays a crucial role in various cellular processes including glycogen metabolism and cell signaling. The compound exhibited significant inhibition with IC50 values ranging from 10 to 1314 nM across different derivatives. Notably, modifications in the cyclopropyl substituent enhanced the inhibitory potency .
  • IKK-β and ROCK-1 : The compound also showed promising results against IKK-β and ROCK-1 kinases. These kinases are involved in inflammatory responses and cytoskeletal dynamics respectively. The inhibition of these pathways suggests potential therapeutic applications in inflammatory diseases .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using mouse hippocampal neuronal (HT-22) and microglial (BV-2) cell lines. The results indicated that:

  • At concentrations up to 10 µM, the compound did not significantly reduce cell viability in both cell lines.
  • Compounds with similar structures showed varying degrees of cytotoxicity; however, those with cyclopropyl substituents were less toxic compared to others .

Case Studies

A series of case studies have been conducted to further explore the biological implications of this compound:

  • Study on Inflammatory Response : In BV-2 microglial cells, the compound significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating its potential anti-inflammatory properties. At a concentration of 1 µM, it effectively lowered NO levels while also reducing IL-6 levels compared to control compounds .
  • Evaluation Against Hyperphosphorylation : The compound was assessed for its ability to prevent okadaic acid-induced hyperphosphorylation in cellular models. Results showed effective modulation of phosphorylation pathways without compromising cell viability .

Data Tables

Kinase IC50 (nM) Effect on Cell Viability Notes
GSK-3β10 - 1314No significant decreasePotency varies with substituents
IKK-βNot specifiedNo significant decreasePotential anti-inflammatory effects
ROCK-1Not specifiedNo significant decreaseInvolved in cytoskeletal dynamics

Q & A

Q. How to resolve discrepancies between calculated and observed HPLC retention times?

  • Methodological Answer : Calculate logP values (e.g., using ChemDraw) to predict retention behavior. Deviations >0.5 logP units suggest residual solvents or byproducts. Confirm via GC-MS headspace analysis (e.g., detect dioxane residues) and repeat chromatography with alternative solvents (e.g., acetone/hexane) .

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